5-Bromo-2-chloro-3-methylpyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

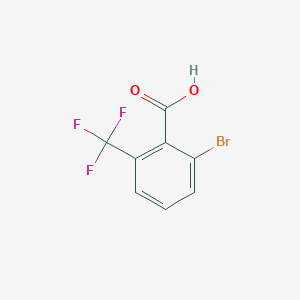

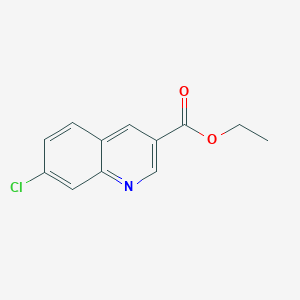

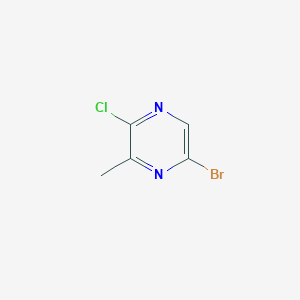

5-Bromo-2-chloro-3-methylpyrazine is a chemical compound with the molecular formula C5H4BrClN2 . It has a molecular weight of 207.45 g/mol . It is also known by other names such as 112930-94-6, MFCD18250182, SCHEMBL22678131, and AKOS025395504 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-chloro-3-methylpyrazine . The InChI code is 1S/C5H4BrClN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 . The compound has a topological polar surface area of 25.8 Ų and a complexity of 101 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.45 g/mol . It has an XLogP3-AA of 2.2, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The exact mass and monoisotopic mass are both 205.92464 g/mol .Wissenschaftliche Forschungsanwendungen

- Field : Pharmaceutical Industry

- Application : 5-Bromo-2-chloro-3-methylpyrazine is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals.

- Results or Outcomes : The outcomes would also depend on the specific pharmaceutical process. As an intermediate, this compound would contribute to the synthesis of the final pharmaceutical product .

- Field : Biochemistry

- Application : 5-Bromo-2-chloro-3-methylpyrazine has been used in the synthesis of stereostructural pyridine-3-sulfonamide derivatives . These derivatives have been studied for their bioactivity.

- Method of Application : The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized . The specific synthesis procedures are not provided in the source.

- Results or Outcomes : The study was aimed at understanding the role of these derivatives in bioactivity . The specific results or outcomes are not provided in the source.

Pharmaceutical Intermediate

Synthesis of Stereostructural Pyridine-3-Sulfonamide Derivatives

- Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : 5-Bromo-2-chloro-3-methylpyrazine may be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

- Results or Outcomes : The outcomes would also depend on the specific Suzuki–Miyaura coupling process. As a reagent, this compound would contribute to the formation of the new carbon–carbon bond .

- Field : Food and Drug Industry

- Application : 5-Bromo-2-chloro-3-methylpyrazine may be used in the food and drug industry . The specific applications are not provided in the source.

- Results or Outcomes : The outcomes would also depend on the specific process. As a reagent, this compound would contribute to the formation of the final product .

- Field : Scientific Research

- Application : 5-Bromo-2-chloro-3-methylpyrazine is used for scientific research and development . The specific applications are not provided in the source.

- Results or Outcomes : The outcomes would also depend on the specific research. As a reagent, this compound would contribute to the research outcomes .

Food, Drug, Pesticide or Biocidal Product Use

Scientific Research and Development

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-3-methylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYAMJQLRNUCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-3-methylpyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)